molecular formula C6H8N4O3 B8773010 methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate

methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B8773010
M. Wt: 184.15 g/mol
InChI Key: BQKSBCYRDTWIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is known for its unique structure, which includes a triazole ring substituted with an acetylamino group and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate typically involves the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. The reaction is carried out using acetic anhydride (Ac2O) as the acetylating agent. The process is highly regioselective, leading to the formation of the desired product without significant side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetylamino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but lacks the acetylamino group.

    5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Similar but with an amino group instead of an acetylamino group.

    1H-1,2,4-Triazole-3-carboxylic acid: Lacks the ester and acetylamino groups.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C6H8N4O3/c1-3(11)7-6-8-4(9-10-6)5(12)13-2/h1-2H3,(H2,7,8,9,10,11)

InChI Key

BQKSBCYRDTWIPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=N1)C(=O)OC

Origin of Product

United States

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